Triamcinolone Hexacetonide

Descripción

This compound is the hexacetonide salt form of triamcinolone, a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory activity. This compound binds to specific cytosolic glucocorticoid receptors and subsequently interacts with glucocorticoid receptor response element on DNA and alters gene expression. This results in an induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Consequently, an overall reduction in chronic inflammation and autoimmune reactions are accomplished.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for osteoarthritis and has 4 investigational indications.

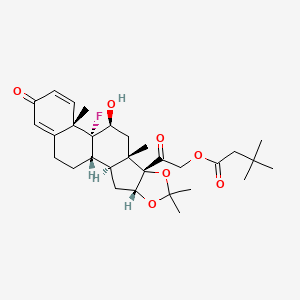

structure

See also: Triamcinolone Acetonide (has active moiety).

Propiedades

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIZWYVVGLXXFV-FLRHRWPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048634 | |

| Record name | Triamcinolone hexacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5611-51-8 | |

| Record name | Triamcinolone hexacetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5611-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone hexacetonide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005611518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone hexacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamcinolone hexacetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE HEXACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GT1U99Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triamcinolone Hexacetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of triamcinolone (B434) hexacetonide, a synthetic glucocorticoid with potent anti-inflammatory properties. The document details the synthetic pathway from its common precursor, experimental protocols for its characterization using modern analytical techniques, and an illustration of its mechanism of action.

Introduction

Triamcinolone hexacetonide is a corticosteroid ester known for its prolonged duration of action, making it suitable for intra-articular and intralesional administration to treat a variety of inflammatory conditions, such as rheumatoid arthritis and certain dermatoses.[1][2] It is a prodrug that is hydrolyzed in vivo to its active moiety, triamcinolone acetonide.[1] Chemically, it is the 21-(3,3-dimethylbutyrate) ester of triamcinolone acetonide.[3] This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and application of this important pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, triamcinolone acetonide. This reaction involves the formation of an ester linkage at the C21 hydroxyl group of the steroid.

Synthetic Workflow

The workflow involves the reaction of triamcinolone acetonide with an acylating agent, 3,3-dimethyl butanoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on synthetic routes described in the literature.[4][5]

-

Dissolution: Dissolve Triamcinolone Acetonide (1 equivalent) in a suitable solvent such as methylene dichloride or pyridine.

-

Addition of Base: Add a base, such as triethylamine (1.2 equivalents) or pyridine (used as solvent), to the solution.[4][5]

-

Acylation: Slowly add 3,3-dimethyl butanoyl chloride (1.1 equivalents) to the reaction mixture. An exotherm may be observed.[4]

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., reflux) and monitor its progress using Thin Layer Chromatography (TLC).[4][5]

-

Quenching and Workup: Once the reaction is complete, cool the mixture and wash it sequentially with an aqueous acid solution (e.g., dilute HCl) and an aqueous base solution (e.g., potassium carbonate) to remove unreacted reagents and byproducts.[4]

-

Isolation: Separate the organic layer and distill the solvent completely under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent, such as methanol (B129727), to yield pure this compound.[4]

Physicochemical Characterization

The identity and purity of synthesized this compound must be confirmed through the determination of its physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₀H₄₁FO₇ | [1][6] |

| Molecular Weight | 532.6 g/mol | [1][6] |

| Appearance | White or cream-colored powder | [1] |

| Solubility | Insoluble in water (0.0002% at 25°C) | [1][3] |

| Soluble in DMSO (≥10 mg/mL) | [7] | |

| Sparingly Soluble in Ethanol (1-10 mg/mL) | [7] | |

| Specific Rotation | +91° to +98° (10 mg/mL in chloroform) | [8] |

| Loss on Drying | Not more than 2.0% (in vacuum at 60°C for 4 hours) | [8] |

Analytical Characterization and Protocols

A suite of analytical techniques is employed to confirm the structure, purity, and quantity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying it in various matrices.

Table 2: Example HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Xselect CSH C18 (150 mm x 4.6 mm, 5 µm) | L1 packing (e.g., C18), (25 cm x 4.6 mm) |

| Mobile Phase | 20 mM Phosphate Buffer : Methanol (20:80) | Not specified, suitable for resolving from triamcinolone acetonide |

| Flow Rate | 1.2 mL/min | ~2.0 mL/min |

| Detection | UV at 238 nm | UV at 254 nm |

| Retention Time | ~10 min | Relative retention time of 1.0 |

| Reference | [9] | [8][10] |

-

Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard (RS) in methanol to obtain a solution with a known concentration of approximately 0.4 mg/mL.

-

System Suitability Solution: Prepare a solution in methanol containing about 0.4 mg/mL each of USP this compound RS and triamcinolone acetonide RS.

-

Assay (Test) Preparation: Accurately weigh about 40 mg of the synthesized this compound, transfer to a 100-mL volumetric flask, dissolve in, and dilute to volume with methanol.

-

Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the system suitability solution. The resolution between triamcinolone acetonide and this compound should be not less than 7.5.

-

Analysis: Separately inject equal volumes (e.g., 10 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.

-

Calculation: Calculate the quantity of C₃₀H₄₁FO₇ in the portion of this compound taken based on the peak responses compared to the standard.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and selectivity for the determination of this compound and its active metabolite, triamcinolone acetonide, especially in biological matrices like plasma.[11]

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant. To prevent ex vivo hydrolysis of this compound to triamcinolone acetonide, add an esterase inhibitor, such as phenylmethanesulfonyl fluoride (B91410) (PMSF), to the plasma at a concentration of 2.0 mM.[11]

-

Sample Preparation (Protein Precipitation): To a 300 µL plasma aliquot, add an internal standard and a protein precipitating agent (e.g., acetonitrile).

-

Extraction: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an injection vial and analyze using a UPLC-MS/MS system. The method can achieve a lower limit of quantitation of 10.0 pg/mL for both analytes.[11]

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its structure.

Table 3: Key IR Absorption Bands for a Related Impurity (Δ¹⁴-Triamcinolone Hexacetonide)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3323 | -OH stretching | [4] |

| 1731 | C=O ketone (ester) | [4] |

| 1660 | C=C stretching | [4] |

| 1617 | C=O ring stretching | [4] |

| 1070 | C-O stretching | [4] |

Note: Data for a closely related impurity is provided as a reference for characteristic functional group regions.

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample (e.g., 0.72 mg) with dry KBr powder and pressing it into a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Analysis: Scan the sample over a typical range of 4000-400 cm⁻¹ and compare the resulting spectrum with a reference spectrum to confirm the identity of the compound.

Table 4: Selected ¹H NMR Signals for Triamcinolone Acetonide (Precursor)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 7.29 | d | H-1 | [12] |

| 6.24 | d | H-2 | [12] |

| 6.02 | s | H-4 | [12] |

| 4.91 | d | H-16 | [12] |

| 4.53, 4.19 | d | H-21a, H-21b | [12][13] |

| 1.53, 1.32 | s | Acetonide methyls | [12] |

| 1.49 | s | C-19 methyl | [12] |

| 0.79 | s | C-18 methyl | [12] |

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug, being hydrolyzed to triamcinolone acetonide, which then mediates its effect as a glucocorticoid.[1] The mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.[6][14]

Caption: Mechanism of action for triamcinolone.

The binding of the triamcinolone-receptor complex to GREs on DNA modulates gene transcription.[14] This leads to two primary outcomes:

-

Transactivation: Increased synthesis of anti-inflammatory proteins, such as lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, a key enzyme in the inflammatory cascade.[15]

-

Transrepression: Decreased synthesis of pro-inflammatory proteins, including cytokines (e.g., interleukins, TNF-α) and enzymes like cyclooxygenase-2 (COX-2).[14]

This dual action results in the potent anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.[6]

Conclusion

This technical guide has outlined the essential aspects of this compound synthesis and characterization for a research and development audience. The provided synthetic workflow and detailed analytical protocols for HPLC, UPLC-MS/MS, and spectroscopy serve as a practical resource for scientists. A clear understanding of its synthesis, physicochemical properties, and mechanism of action is critical for its effective development, quality control, and application in therapeutic contexts.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ajpamc.com [ajpamc.com]

- 5. WO2016120891A1 - Novel process for preparation of glucocorticoid steroids - Google Patents [patents.google.com]

- 6. This compound | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. uspnf.com [uspnf.com]

- 9. ijcrt.org [ijcrt.org]

- 10. uspbpep.com [uspbpep.com]

- 11. Simultaneous determination of this compound and triamcinolone acetonide in rabbit plasma using a highly sensitive and selective UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triamcinolone acetonide(76-25-5) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 15. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Triamcinolone Hexacetonide: A Technical Deep Dive into Glucocorticoid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily.[1][2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[3] In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription.[4] This modulation of gene expression underlies the anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids like triamcinolone (B434) hexacetonide.

Canonical Glucocorticoid Receptor Signaling Pathway.

Glucocorticoid Receptor Binding Affinity and Kinetics

Direct quantitative binding affinity (Kd, IC50) and kinetic data (kon, koff) for triamcinolone hexacetonide are not extensively reported in the public domain. However, data for the closely related compound, triamcinolone acetonide, provides valuable insights. The structural difference lies in the ester group at the C21 position, which is known to influence the pharmacokinetic profile, particularly the rate of dissolution and absorption from the injection site.[5] The hexacetonide ester is significantly less water-soluble than the acetonide, contributing to its extended duration of action.[5]

It is hypothesized that the bulkier hexacetonide moiety may result in slower association (kon) and dissociation (koff) rates from the glucocorticoid receptor compared to triamcinolone acetonide. A slower dissociation rate would lead to a longer receptor occupancy time, which, coupled with its slow release from the injection site, would be consistent with its prolonged therapeutic effect.

Comparative Binding Data

The following table summarizes the available binding affinity data for triamcinolone acetonide and other relevant glucocorticoids. This data is derived from competitive radioligand binding assays.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| Triamcinolone Acetonide | Glucocorticoid Receptor (Human) | Competitive Binding | Ki | 3.2[6] |

| Dexamethasone | Glucocorticoid Receptor (Human) | Competitive Binding | Kd | ~1-5[7] |

| Cortisol (endogenous ligand) | Glucocorticoid Receptor (Mouse) | Displacement Assay | Kd | 43[8] |

Experimental Protocols for Determining Binding Affinity

The "gold standard" for quantifying the affinity of a ligand for its receptor is the radioligand binding assay.[9] Below is a detailed methodology for a competitive radioligand binding assay, which is a common approach to determine the inhibition constant (Ki) of an unlabeled compound like this compound.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human glucocorticoid receptor

-

Radiolabeled ligand (e.g., [3H]-dexamethasone)

-

Unlabeled competitor (this compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Receptor Preparation: A preparation containing the glucocorticoid receptor is used. This can be from cell lysates or a purified recombinant source.[10]

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.[9]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. This compound | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 5. d-nb.info [d-nb.info]

- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. BindingDB PrimarySearch_ki [bindingdb.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Laboratory-Scale Synthesis and Purification of Triamcinolone Hexacetonide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the chemical synthesis, purification, and analysis of Triamcinolone Hexacetonide for laboratory applications. The methodologies presented are compiled from established chemical literature and pharmacopeial standards to ensure relevance and accuracy for research and development purposes.

Overview of Synthesis Strategy

This compound is a synthetic corticosteroid, specifically the 21-(3,3-dimethylbutyrate) ester of Triamcinolone Acetonide.[1][2] The synthesis is typically achieved through the esterification of the 21-hydroxyl group of Triamcinolone Acetonide. The overall process involves two primary stages:

-

Preparation of the Precursor: Synthesis or acquisition of high-purity Triamcinolone Acetonide.

-

Esterification and Purification: Reaction of Triamcinolone Acetonide with a suitable acylating agent, followed by a multi-step purification process to isolate the final product, this compound.

Chemical Synthesis of this compound

The core of the synthesis is the esterification of the C21 primary alcohol of Triamcinolone Acetonide with 3,3-dimethylbutanoyl chloride (also known as tert-butylacetyl chloride). This reaction is typically conducted in an aprotic solvent with a tertiary amine base to neutralize the HCl byproduct.[3][4]

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Esterification

This protocol is adapted from analogous esterification procedures for steroidal compounds.[3][4]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Triamcinolone Acetonide in anhydrous methylene dichloride.

-

Addition of Base: Add triethylamine (B128534) to the solution. This acts as a base to scavenge the HCl generated during the reaction.

-

Acylation: Slowly add 3,3-dimethylbutanoyl chloride to the stirred solution. An exothermic reaction may occur. Maintain the temperature as specified in the reaction parameters table.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate (B1210297) and heptane. The reaction is considered complete when the starting material (Triamcinolone Acetonide) is no longer visible on the TLC plate.

-

Quenching: Upon completion, the reaction is quenched by washing the organic mixture.

Table of Reaction Components & Conditions

| Parameter | Value/Component | Purpose | Reference |

| Starting Material | Triamcinolone Acetonide | Steroid backbone with free 21-OH group | [3] |

| Acylating Agent | 3,3-Dimethylbutanoyl Chloride | Provides the hexacetonide ester group | [3] |

| Solvent | Methylene Dichloride (anhydrous) | Aprotic solvent for reactants | [3] |

| Base | Triethylamine | HCl scavenger | [3] |

| Molar Ratio | Acetonide : Acyl Chloride : Base | ~ 1 : 1.2 : 1.5 | Stoichiometric Estimation |

| Temperature | 25-40°C (up to reflux) | Reaction condition | [3] |

| Monitoring | Thin Layer Chromatography (TLC) | To track reaction completion | [3][5] |

Purification of this compound

Purification is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step process involving aqueous washes, solvent evaporation, and chromatography is typically employed.[3]

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification

-

Aqueous Wash: Transfer the crude reaction mixture from step 2.2 to a separatory funnel.

-

Drying and Evaporation: Dry the resulting organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and subject the organic layer to complete solvent distillation under reduced pressure to yield the crude solid product.[3]

-

Column Chromatography: For higher purity, the crude solid can be purified by column chromatography over silica (B1680970) gel.[3] The choice of eluent will depend on the specific impurities present but is typically a gradient system of non-polar and polar solvents (e.g., heptane/ethyl acetate).

-

Recrystallization: The final step for obtaining a highly pure, crystalline product is recrystallization from a suitable solvent, such as methanol.[3]

-

Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. The final product should be a white crystalline solid.[6][7]

Analytical Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and quantifying impurities.[6][7]

HPLC Method for Purity Analysis

The following method is based on the United States Pharmacopeia (USP) monograph for this compound.[6][7]

| Parameter | Specification | Reference |

| Column | C18, 4.6-mm × 25-cm | [7] |

| Mobile Phase | Methanol and water (75:25) | [6] |

| Flow Rate | ~2 mL/minute | [7] |

| Detector | UV at 254 nm | [7] |

| Injection Volume | ~10 µL | [6] |

| Test Solution Conc. | ~0.4 mg/mL in Methanol | [6] |

System Suitability and Purity Criteria

| Parameter | Requirement | Purpose | Reference |

| Resolution | ≥ 7.5 between Triamcinolone Acetonide and this compound | Ensures separation of key impurity | [7] |

| Tailing Factor | ≤ 1.3 for the this compound peak | Ensures good peak shape | [7] |

| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections | Ensures system precision | [7] |

| Purity (on dried basis) | 97.0% - 102.0% | Assay of active ingredient | [6] |

| Limit of Triamcinolone Acetonide | ≤ 1.0% | Control of process impurity | [6] |

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, C=O, C=C).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton environment.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

-

Loss on Drying: To determine the amount of volatile matter, not to exceed 2.0%.[6][7]

Mechanism of Action: Glucocorticoid Signaling

This compound is a prodrug that is hydrolyzed in vivo to the active moiety, Triamcinolone Acetonide.[8] Like other glucocorticoids, it exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[2]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajpamc.com [ajpamc.com]

- 4. US3749712A - Triamcinolone acetonide esters and process for their preparation - Google Patents [patents.google.com]

- 5. WO2016120891A1 - Novel process for preparation of glucocorticoid steroids - Google Patents [patents.google.com]

- 6. uspbpep.com [uspbpep.com]

- 7. uspnf.com [uspnf.com]

- 8. pdf.hres.ca [pdf.hres.ca]

An In-depth Technical Guide to the Molecular and Cellular Mechanisms of Triamcinolone Hexacetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamcinolone (B434) hexacetonide (TH) is a long-acting synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties, particularly in the intra-articular treatment of chronic inflammatory joint diseases. Its therapeutic efficacy is intrinsically linked to its molecular and cellular mechanisms of action, which involve the modulation of intricate signaling pathways and gene expression profiles within target cells. This technical guide provides a comprehensive exploration of these mechanisms, detailing the pharmacokinetics, molecular interactions, and cellular consequences of TH administration. We delve into its interaction with the glucocorticoid receptor, the subsequent genomic and non-genomic effects, and its impact on key articular cell types such as synoviocytes and chondrocytes. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and outlines detailed experimental protocols for key assays used to elucidate the effects of this corticosteroid. Visualizations of signaling pathways and experimental workflows are provided using the DOT language to facilitate a deeper understanding of the complex processes involved.

Introduction

Triamcinolone hexacetonide is a hexacetonide ester of triamcinolone, a synthetic corticosteroid with a high therapeutic index for localized inflammatory conditions.[1][2] Its formulation as a microcrystalline suspension of a poorly water-soluble ester ensures a prolonged local depot effect, leading to sustained therapeutic activity and minimal systemic exposure. The active moiety, triamcinolone acetonide (TA), is gradually released through hydrolysis and is responsible for the pharmacological effects of the drug. Understanding the precise molecular and cellular mechanisms of TH is paramount for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.

Physicochemical Properties and Pharmacokinetics

The sustained action of this compound is largely attributable to its physicochemical properties. Its low water solubility results in a slow dissolution rate at the injection site, establishing a local depot of the drug. The hexacetonide ester is then gradually hydrolyzed by tissue esterases to release the active metabolite, triamcinolone acetonide.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Triamcinolone Acetonide

| Property | This compound | Triamcinolone Acetonide | Reference(s) |

| Molecular Formula | C30H41FO7 | C24H31FO6 | [3] |

| Molecular Weight | 532.6 g/mol | 434.5 g/mol | [3] |

| Water Solubility | Very low | Sparingly soluble | |

| Active Moiety | Triamcinolone Acetonide | - | |

| In Vitro Release | Sustained release over several days to weeks, depending on the formulation. An in vitro study using a USP type II apparatus with 6.8 pH phosphate (B84403) buffer showed 88.7% drug release at 60 minutes for one formulation. | More rapid release compared to TH esters. Release from dissolvable sinus dressings showed near-complete release by day 7 for some formulations. | [4][5] |

| Synovial Fluid Half-life (Intra-articular) | Extended residence time due to slow hydrolysis. | Following intra-articular injection of an extended-release formulation, quantifiable concentrations were present for up to 12 weeks. For a standard crystalline suspension, concentrations were significantly lower at week 6. | [6][7][8] |

| Plasma Half-life (after Intra-articular) | Low systemic absorption leads to a prolonged but low plasma concentration profile. | For an extended-release formulation, peak plasma concentration was reached at 24 hours, followed by a slow decline. For a standard crystalline suspension, peak plasma concentration was reached at 4 hours. | [7][8] |

Molecular Mechanism of Action

The molecular mechanism of this compound, through its active form Triamcinolone Acetonide, is primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Glucocorticoid Receptor Binding and Nuclear Translocation

Triamcinolone acetonide, being lipophilic, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).[2] Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs and exposure of the nuclear localization signal. The activated ligand-GR complex then translocates to the nucleus.

Figure 1. Glucocorticoid Receptor Activation and Nuclear Translocation.

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the activated GR complex can modulate gene expression through two primary genomic mechanisms:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and the basal transcription machinery, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interference can occur through direct protein-protein interactions or by competing for coactivators, resulting in the suppression of inflammatory gene transcription.[9][10][11][12]

Figure 2. Genomic Mechanisms of Glucocorticoid Receptor Action.

Cellular Effects of this compound

The therapeutic effects of this compound in inflammatory joint diseases are a consequence of its actions on various cell types within the articular joint, primarily synoviocytes and chondrocytes.

Effects on Synoviocytes

Synovial fibroblasts are key players in the pathogenesis of inflammatory arthritis, contributing to inflammation and joint destruction through the production of pro-inflammatory cytokines and matrix-degrading enzymes. Triamcinolone Acetonide exerts potent anti-inflammatory effects on these cells.

Table 2: Effects of Triamcinolone Acetonide on Synoviocytes

| Cellular Process | Effect of Triamcinolone Acetonide | Quantitative Data | Reference(s) |

| Proliferation | Inhibition of synovial fibroblast proliferation. | Data on specific IC50 values for TA on synoviocyte proliferation is limited in the provided search results, but glucocorticoids are generally known to inhibit fibroblast proliferation. | [13] |

| Cytokine Production | Dose-dependent inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α). | A study on the effect of TNF inhibitors combined with intra-articular triamcinolone acetonide in refractory rheumatoid arthritis synovitis showed significant reductions in synovial thickness and blood flow, indicative of reduced inflammation. | [14] |

| NF-κB Activation | Inhibition of NF-κB activation, a key signaling pathway for pro-inflammatory gene expression. | Triamcinolone acetonide demonstrated concentration-dependent inhibition of TNFα- and CD40L-induced NF-κB activation in sensor cells. | [15] |

Effects on Chondrocytes

Chondrocytes are responsible for maintaining the integrity of the articular cartilage. In inflammatory conditions, their function is disrupted, leading to cartilage degradation. The effects of glucocorticoids on chondrocytes are complex and can be both beneficial and detrimental depending on the dose and duration of exposure.

Table 3: Effects of Triamcinolone Acetonide on Chondrocytes

| Cellular Process/Gene Expression | Effect of Triamcinolone Acetonide | Quantitative Data | Reference(s) |

| Viability and Apoptosis | Dose-dependent decrease in chondrocyte viability and induction of apoptosis at high concentrations. | TA significantly decreased chondrocyte viability at concentrations of 1, 5, and 10 mg/ml. | [2][16][17] |

| Oxidative Stress | Induction of oxidative stress. | Increased the ratio of oxidized glutathione (B108866) to total glutathione in a dose-dependent manner. | [2][16][17] |

| Extracellular Matrix (ECM) Synthesis | Suppression of aggrecan and collagen type II mRNA expression. | Treatment with 0.06 and 0.6 mg/mL of TA significantly decreased collagen type II mRNA expression. | [18] |

| ECM Degradation | Upregulation of Matrix Metalloproteinase-3 (MMP-3) mRNA expression. | MMP-3 mRNA expression significantly increased to 6.59-fold at 1 mg/ml and 5.43-fold at 5 mg/ml compared to control. | [1][19] |

| Gene Expression (Cell Cycle & Apoptosis) | Increased expression of genes involved in cell cycle arrest and apoptosis. | P21 mRNA increased 5.17-fold, GDF15 mRNA increased 9.97-fold, and cFos mRNA increased 4.96-fold at 1 mg/ml. | [2][16][17][20] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular and cellular effects of this compound.

Radioligand Binding Assay for Glucocorticoid Receptor

This assay measures the affinity of a compound for the glucocorticoid receptor.

Figure 3. Experimental Workflow for Radioligand Binding Assay.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549) or tissue.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and a range of concentrations of the unlabeled test compound (Triamcinolone Acetonide). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled dexamethasone).

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 18-24 hours) at a specific temperature (e.g., 4°C).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Culture and Treatment: Culture chondrocytes or synoviocytes in multi-well plates and treat with various concentrations of Triamcinolone Acetonide for a specified duration. Include positive and negative controls.

-

Cell Lysis: Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the total protein concentration of each cell lysate to normalize the caspase activity.

-

Caspase-3 Reaction: In a new multi-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate, releasing the chromophore or fluorophore.

-

Measurement: Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

-

Data Analysis: Normalize the absorbance or fluorescence readings to the protein concentration of each sample. Express the results as a fold-change in caspase-3 activity compared to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

Figure 4. Experimental Workflow for TUNEL Assay.

Protocol:

-

Sample Preparation: Prepare cell cultures on coverslips or tissue sections on microscope slides.

-

Fixation and Permeabilization: Fix the samples with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.

-

Labeling: Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that specifically recognizes the incorporated label.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) to visualize all cells. Mount the samples with an anti-fade mounting medium.

-

Visualization and Quantification: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled nucleotides. Quantify the percentage of TUNEL-positive cells.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).

-

Cell Treatment: Plate the transfected cells and treat with an NF-κB activator (e.g., TNF-α or IL-1β) in the presence or absence of various concentrations of Triamcinolone Acetonide.

-

Cell Lysis: After the treatment period, lyse the cells to release the luciferases.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using specific substrates for each enzyme.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of NF-κB activity by Triamcinolone Acetonide compared to the activator-only control. Determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This immunoassay is used to quantify the concentration of specific cytokines in cell culture supernatants or other biological fluids.

Protocol:

-

Coating: Coat the wells of a microplate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).

-

Blocking: Block the unoccupied protein-binding sites in the wells to prevent non-specific binding.

-

Sample Incubation: Add the cell culture supernatants (from cells treated with or without Triamcinolone Acetonide) and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells.

-

Detection Antibody Incubation: After washing, add a biotinylated detection antibody that also recognizes the cytokine.

-

Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) which will bind to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate for the enzyme, which will be converted into a colored product.

-

Measurement and Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the recombinant cytokine data and use it to determine the concentration of the cytokine in the unknown samples.

Conclusion

This compound exerts its potent and sustained anti-inflammatory effects through the well-established glucocorticoid receptor-mediated pathway. Its active metabolite, triamcinolone acetonide, modulates the expression of a wide array of genes in articular cells, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. While beneficial in controlling inflammation, its effects on chondrocyte viability and extracellular matrix metabolism, particularly at higher concentrations, warrant careful consideration in its clinical application. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced molecular and cellular mechanisms of this important therapeutic agent and to aid in the discovery of next-generation anti-inflammatory drugs with improved therapeutic profiles.

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. europeanreview.org [europeanreview.org]

- 3. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. In-vitro release of triamcinolone acetonide from saturated dissolvable sinus dressings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synovial and systemic pharmacokinetics (PK) of triamcinolone acetonide (TA) following intra-articular (IA) injection of an extended-release microsphere-based formulation (FX006) or standard crystalline suspension in patients with knee osteoarthritis (OA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coactivation of GR and NFKB alters the repertoire of their binding sites and target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of steroid treatment on activation of nuclear factor kappaB in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy of tumor necrosis factor inhibitor combined with intra-articular injection of triamcinolone acetonide in the treatment of refractory rheumatoid arthritis synovitis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. avmajournals.avma.org [avmajournals.avma.org]

- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 20. (Open Access) Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes. (2016) | M Suntiparpluacha | 29 Citations [scispace.com]

Unveiling the Preclinical Profile of Triamcinolone Hexacetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone (B434) hexacetonide (TH) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. As a long-acting glucocorticoid, it is primarily utilized for intra-articular and intralesional administration to provide sustained local therapeutic effects while minimizing systemic exposure. This technical guide delves into the comprehensive preclinical pharmacological profile of Triamcinolone Hexacetonide, offering a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this corticosteroid.

Mechanism of Action

This compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. This binding event initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes involved in inflammation and immune responses.

Upon entering the target cell, this compound binds to the cytoplasmic GR, leading to a conformational change in the receptor. This complex then translocates to the nucleus where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription.

The anti-inflammatory and immunosuppressive actions of this compound are mediated through several key mechanisms:

-

Inhibition of Pro-inflammatory Mediators: It suppresses the synthesis of pro-inflammatory cytokines, such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Upregulation of Anti-inflammatory Proteins: It enhances the production of anti-inflammatory proteins, including annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of prostaglandins (B1171923) and leukotrienes.

-

Suppression of Immune Cell Function: It inhibits the activation and proliferation of T-lymphocytes and reduces the migration of inflammatory cells to the site of inflammation.

dot

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its low aqueous solubility, which contributes to its prolonged duration of action at the site of administration. Following intra-articular injection, the microcrystalline suspension of TH forms a depot from which the drug is slowly released.

Preclinical Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters from preclinical studies is presented in the table below. It is important to note that these parameters can vary depending on the animal model, dose, and analytical method used.

| Animal Model | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | AUC | Reference |

| Rabbit (Vitreous) | Intravitreal | 0.1 mL (commercially available) | - | - | 44 ± 13 days | - | [1] |

| Rabbit (Vitreous) | Intravitreal | 0.1 mL (reformulated iso-osmolar) | - | - | 12.8 ± 2.3 days | - | [1] |

Note: Data on Cmax, Tmax, and AUC for this compound in preclinical models is limited in the reviewed literature. The provided data primarily focuses on half-life in a specific tissue compartment.

Due to its lower solubility, this compound is absorbed more slowly from the injection site compared to Triamcinolone Acetonide, leading to sustained local concentrations and lower systemic levels[2].

dot

Caption: Pharmacokinetic Workflow of Intra-articular this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its anti-inflammatory and immunosuppressive actions. In preclinical models, TH has demonstrated significant efficacy in reducing inflammation and improving clinical outcomes in various disease states.

Efficacy in Preclinical Models

| Preclinical Model | Animal Species | Key Findings | Reference |

| Naturally Occurring Osteoarthritis | Dog | Significant improvements in weight-bearing and pain scores. Reduced levels of synovial fluid interleukin-1. | [3][4][5] |

| Experimental Arthritis | Rabbit | Reduced joint swelling and histopathological changes. | [6] |

| Mechanical Model of Osteoarthritis | Rat | When combined with gold nanoparticles, reduced pro-inflammatory cytokines and increased anti-inflammatory cytokines. | [7][8] |

In a canine model of naturally occurring osteoarthritis, intra-articular administration of this compound resulted in significant improvements in weight distribution and pain scores for up to 90 and 180 days, respectively[4]. Furthermore, a reduction in the synovial fluid levels of the pro-inflammatory cytokine interleukin-1 was observed[4]. In a rabbit model of experimental arthritis, intra-articular TH reduced both joint swelling and histopathological changes[6]. A study in a mechanical model of osteoarthritis in rats demonstrated that the combination of TH with gold nanoparticles led to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines in the joint[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental protocols from key studies investigating the effects of this compound.

Naturally Occurring Canine Osteoarthritis Model[4]

-

Animals: Forty police working dogs with naturally occurring hip osteoarthritis.

-

Study Design: Randomized, controlled study.

-

Treatment Group (THG, n=20): Single intra-articular injection of 20 mg this compound.

-

Control Group (CG, n=20): Single intra-articular injection of saline.

-

-

Assessments: Performed at baseline and at 8, 15, 30, 90, and 180 days post-treatment.

-

Primary Outcome Measures: Weight distribution (force plate analysis) and pain scores (clinical metrology instruments).

-

Secondary Outcome Measures: Joint range of motion, thigh girth, digital thermography, radiographic signs, and synovial fluid levels of interleukin-1 and C-reactive protein.

-

-

Statistical Analysis: Repeated Measures ANOVA was used to compare the outcomes between the two groups over time.

dot

References

- 1. Safety and pharmokinetics of this compound in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model | PLOS One [journals.plos.org]

- 4. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some further effects of prednisolone and this compound on experimental arthritis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Intra-articular Treatment with this compound Associated with Gold Nanoparticles Reduces Cartilage Degeneration in an Animal Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the anti-inflammatory properties of Triamcinolone Hexacetonide in vitro

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Triamcinolone (B434) Hexacetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamcinolone Hexacetonide is a potent, long-acting synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive effects, particularly in the intra-articular treatment of joint diseases like rheumatoid arthritis and osteoarthritis.[1][2] This technical guide provides a comprehensive investigation into the in vitro anti-inflammatory properties of this compound and its active moiety, Triamcinolone Acetonide. It details the molecular mechanisms of action, summarizes key quantitative data from cellular studies, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The anti-inflammatory effects of Triamcinolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor present in the cytoplasm of nearly all cell types.[3] The lipophilic nature of the steroid allows it to readily diffuse across the cell membrane.

The Classical Genomic Pathway:

-

Binding and Activation: In the cytoplasm, Triamcinolone binds with high affinity to the GR, which is part of a multiprotein complex. This binding induces a conformational change, causing the dissociation of chaperone proteins like heat shock proteins (HSPs).[3]

-

Nuclear Translocation: The activated Triamcinolone-GR complex then translocates into the nucleus.[3][4]

-

Gene Regulation: Once in the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins, such as Annexin A1 (also known as Lipocortin-1) and Interleukin-10 (IL-10).[3][5] Annexin A1 is a key mediator that inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.[3]

-

Transrepression: The Triamcinolone-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][5] This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6, IL-8), chemokines, and adhesion molecules.[3][6]

-

This dual action of upregulating anti-inflammatory genes while simultaneously repressing pro-inflammatory ones forms the cornerstone of Triamcinolone's potent therapeutic effect.

Quantitative In Vitro Effects on Inflammatory Mediators

Numerous in vitro studies have quantified the anti-inflammatory effects of Triamcinolone Acetonide (TA), the active form. These studies typically involve stimulating cultured cells with inflammatory agents like lipopolysaccharide (LPS), TNF-α, or IL-1β to mimic an inflammatory state, followed by treatment with TA.

Inhibition of Pro-inflammatory Cytokines

Glucocorticoids are potent inhibitors of cytokine production.[6] TA has been shown to significantly decrease the secretion of key pro-inflammatory cytokines from various cell types implicated in inflammatory arthritis.

Table 1: Effect of Triamcinolone Acetonide on Pro-inflammatory Cytokine Production

| Cell Type | Inflammatory Stimulus | Triamcinolone Conc. | Target Cytokine | % Inhibition / Reduction | Reference |

|---|---|---|---|---|---|

| Lateral Epicondylitis Cells | Endogenous | 1, 10, 100 µM | IL-6 | Significant decrease at 48, 72, 96h | [7] |

| Lateral Epicondylitis Cells | Endogenous | 1, 10, 100 µM | IL-8 | Significant decrease at 12, 48, 72, 96h | [7] |

| Equine Whole Blood | Lipopolysaccharide (LPS) | 0.04 mg/kg (ex vivo) | Prostaglandin E2 (PGE2) | Significant decrease at 2-8h post-admin | [8] |

| Equine Whole Blood | Lipopolysaccharide (LPS) | 0.04 mg/kg (ex vivo) | Thromboxane B2 (TXB2) | Significant decrease at 2-8h post-admin | [8] |

| Human Chondrocytes | TNF-α | 0.1 nmol | Prostaglandin E2 (PGE2) | Reduced to ~3% initially, recovering to 30% reduction over 21 days | [9] |

| Human Chondrocytes | TNF-α | 1 nmol | Prostaglandin E2 (PGE2) | Inhibited to 0-28% over 21 days |[9] |

Upregulation of Anti-inflammatory Mediators

Beyond suppressing pro-inflammatory factors, TA also actively promotes an anti-inflammatory cellular environment by inducing the expression of anti-inflammatory cytokines.

Table 2: Effect of Triamcinolone Acetonide on Anti-inflammatory Cytokine Production

| Cell Type | Culture Condition | Triamcinolone Conc. | Target Cytokine | Observation | Reference |

|---|---|---|---|---|---|

| M-CSF Cultured Monocytes | M2 Macrophage Differentiation | 100 nM | IL-10 | Strongly increased mRNA expression | [10][11] |

| Lateral Epicondylitis Cells | Endogenous | 100 µM | IL-10 | Significant increase at 48h |[7] |

Induction of Apoptosis in Target Cells

A key component of resolving inflammation is the clearance of activated immune cells and hyperproliferative stromal cells (like keloid fibroblasts). TA has been shown to induce programmed cell death (apoptosis) in these cell types.

Table 3: Pro-apoptotic Effects of Triamcinolone Acetonide

| Cell Type / Model | Triamcinolone Conc. / Dose | Key Apoptotic Marker | Observation | Reference |

|---|---|---|---|---|

| Keloid Implants (Nude Mouse) | 0.4 mg/mL/kg | Caspase 3, TUNEL | Significant increase in expression vs. control | [12] |

| Rotator Cuff Cells | 0.1 mg/mL | Not specified (viability decrease) | Decreased cell viability over 7-21 days due to apoptosis | [7] |

| Bovine Retinal Endothelial Cells | 0.1 mg/mL | Annexin-binding, L-DNase II | Increased caspase-independent apoptosis | [13] |

| Bovine Retinal Endothelial Cells | 1 mg/mL | Lactate Dehydrogenase (LDH) | Increased necrosis |[13] |

Detailed Experimental Protocols

Investigating the in vitro effects of this compound requires robust and reproducible experimental models and assays.

In Vitro Model Systems

-

2D Monolayer Cell Culture: This is the most common approach, utilizing primary cells or cell lines.

-

Primary Cells: Fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients, human chondrocytes, or peripheral blood mononuclear cells (PBMCs) provide high physiological relevance.[14]

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7) are often used to study effects on innate immune responses.[15]

-

-

3D and Co-culture Models: To better mimic the complex tissue microenvironment, researchers use more advanced models.

-

Co-cultures: Culturing synoviocytes with activated PBMCs allows for the study of crucial cell-cell interactions that drive chronic inflammation.[16][17]

-

Explant Cultures: Using small pieces of cartilage or synovial tissue maintains the native extracellular matrix and cellular architecture.[18]

-

Micromass Cultures: High-density cell pellets, particularly of FLS, can recreate the 3D structure of the synovial lining.[14]

-

General Experimental Workflow

A typical experiment to assess the anti-inflammatory properties of Triamcinolone involves several key steps:

-

Cell Culture & Seeding: Isolate and culture the chosen cell type until a desired confluency is reached in multi-well plates.

-

Inflammatory Stimulation: Treat cells with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a defined period (e.g., 2-24 hours) to induce an inflammatory phenotype.

-

Triamcinolone Treatment: Add Triamcinolone Acetonide at various concentrations (e.g., ranging from 1 nM to 100 µM) to the cell cultures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 24-96 hours) to allow for the drug to exert its effects.

-

Sample Collection & Analysis:

-

Supernatant: Collect the cell culture medium to quantify secreted proteins like cytokines and prostaglandins.

-

Cell Lysate: Harvest the cells to extract RNA for gene expression analysis or protein for Western blotting.

-

Cell Viability: Perform assays on the remaining cells to assess cytotoxicity.

-

Key Methodologies

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Protocol: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6). Block non-specific binding sites. Add diluted culture supernatants and standards to the wells. After incubation, wash the plate and add a biotinylated detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., HRP). Finally, add a substrate solution and measure the colorimetric change using a plate reader. Quantify results against the standard curve.

-

Application: Gold standard for quantifying secreted proteins like IL-6, IL-8, and TNF-α in the culture medium.[17]

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Protocol: Extract total RNA from harvested cells. Synthesize complementary DNA (cDNA) via reverse transcription. Prepare a PCR reaction mix containing cDNA, primers specific for the target gene (e.g., COX-2, IL1B) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR machine.

-

Application: Measures the relative expression levels of pro- and anti-inflammatory genes, providing insight into the transcriptional effects of Triamcinolone.

-

-

Western Blotting:

-

Protocol: Lyse cells to extract total protein. Separate proteins by size using SDS-PAGE and transfer them to a membrane. Block the membrane and probe with a primary antibody against the protein of interest (e.g., p65 subunit of NF-κB, IκBα). Wash and add a secondary antibody conjugated to an enzyme. Detect the signal using a chemiluminescent substrate.

-

Application: Used to analyze the activation state of signaling pathways, such as the degradation of IκBα, which indicates NF-κB activation.

-

-

Cell Viability (MTT) Assay:

-

Protocol: Add MTT reagent to cells in culture. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product. After incubation, solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at ~570 nm.

-

Application: Assesses the general cytotoxicity of Triamcinolone at the tested concentrations.[19]

-

-

Apoptosis (TUNEL) Assay:

-

Protocol: Fix and permeabilize cells. Use the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-OH ends of fragmented DNA—a hallmark of apoptosis—with labeled dUTPs. Detect the incorporated label using fluorescence microscopy or flow cytometry.

-

Application: Specifically detects and quantifies apoptotic cell death induced by Triamcinolone.[12]

-

Conclusion

The in vitro evidence robustly demonstrates that this compound, through its active form Triamcinolone Acetonide, exerts powerful and multifaceted anti-inflammatory effects. Its primary genomic mechanism involves the activation of the glucocorticoid receptor, leading to the suppression of key pro-inflammatory transcription factors like NF-κB and the upregulation of anti-inflammatory mediators. This is quantitatively supported by its ability to inhibit the production of cytokines such as IL-6 and IL-8, reduce inflammatory eicosanoids like PGE2, and induce apoptosis in relevant cell populations. The experimental models and protocols detailed in this guide provide a solid framework for researchers and drug developers to further investigate these properties and explore novel therapeutic applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 4. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triamcinolone Acetonide Suppresses Keloid Formation Through Enhancing Apoptosis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Intra-Articular Injection of Triamcinolone Hexacetonide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical use of triamcinolone (B434) hexacetonide for intra-articular injection. The information is intended to guide researchers and professionals in drug development in understanding its application, efficacy, and underlying mechanisms.

Introduction

Triamcinolone hexacetonide is a synthetic glucocorticoid with potent and prolonged anti-inflammatory action, making it a valuable agent for the symptomatic treatment of various inflammatory joint diseases.[1] Its low aqueous solubility contributes to a depot effect within the joint, providing sustained relief.[2][3] This document outlines its clinical applications, summarizes key efficacy data from comparative studies, details experimental protocols, and illustrates its mechanism of action.

Clinical Applications

Intra-articular this compound is indicated for the symptomatic treatment of subacute and chronic inflammatory joint diseases in adults and adolescents, including:

-

Rheumatoid arthritis[1]

-

Osteoarthritis and post-traumatic arthritis[1]

-

Synovitis, tendinitis, and bursitis[1]

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies comparing this compound (TH) with other intra-articular corticosteroids, primarily triamcinolone acetonide (TA).

Table 1: Efficacy of this compound vs. Triamcinolone Acetonide in Juvenile Idiopathic Arthritis (JIA)

| Study / Parameter | This compound (TH) | Triamcinolone Acetonide (TA) | Key Findings & Citation |

| Dosage | 1 mg/kg (up to 40 mg) | 2 mg/kg (up to 80 mg) | TH was more effective even at a lower relative dose.[4] |

| Joints Injected | 39 | 39 | Symmetrically involved joints in 37 patients.[4] |

| First Relapse | 6 joints (15.4%) | 21 joints (53.8%) | TH demonstrated a significantly lower initial relapse rate.[4] |

| Remission at 12 Months | 80% | 47.5% | A higher percentage of joints injected with TH remained in remission at 12 months.[4] |

| Remission at 24 Months | 63.6% | 32.4% | The long-term efficacy of TH was superior to TA.[4] |

| Mean Time to Relapse | 10.14 months | 7.75 months | Joints injected with TH had a significantly longer time to relapse.[5] |

| Response Rate at 6 Months | 81.4% | 53.3% | TH showed a significantly higher response rate at 6 months.[6] |

| Response Rate at 12 Months | 67.1% | 43.3% | The superior response rate of TH was maintained at 12 months.[6] |

| Response Rate at 24 Months | 60% | 33.3% | Long-term follow-up confirmed the higher efficacy of TH.[6] |

| Relapse Rate after 3 Months | 8.8% | 20.1% | The relapse rate was more than double in the TA group.[7] |

Table 2: Efficacy of this compound in Osteoarthritis (OA)

| Study / Parameter | This compound (TH) Group | Placebo/Control Group | Key Findings & Citation |

| Indication | Knee Osteoarthritis | Knee Osteoarthritis | To assess short-term pain relief.[8] |

| Dosage | 20 mg in 1 ml | 1 ml of 0.9% normal saline | Single intra-articular injection.[8] |

| Patients | 42 | 42 | 84 patients with clinical and radiographic evidence of knee OA.[8] |

| Improvement at Week 1 | 78% | 49% | THA provided significant short-term pain relief compared to placebo.[8] |

| Indication | Hand Osteoarthritis | Hand Osteoarthritis | To evaluate effectiveness in interphalangeal joints.[7][9] |

| Intervention | TH + Lidocaine | Lidocaine only | Randomized, double-blind study.[9] |

| Patients | 30 | 30 | 60 patients with symptomatic interphalangeal joint OA.[9] |

| Outcome at 48 Weeks | Improved joint swelling, decreased acetaminophen (B1664979) consumption | Less improvement in swelling and higher analgesic use | TH is effective for improving joint swelling and reducing analgesic consumption.[9] |

Experimental Protocols

Protocol for a Comparative Efficacy Study in Juvenile Idiopathic Arthritis

This protocol is based on methodologies from comparative clinical trials of this compound.[4][6]

Objective: To compare the efficacy and safety of intra-articular this compound versus triamcinolone acetonide in children with JIA.

Study Design: A double-blind, randomized controlled trial.

Patient Population:

-

Inclusion Criteria: Children diagnosed with JIA with active arthritis in at least one joint.

-

Exclusion Criteria: Previous intra-articular corticosteroid injection in the target joint within the last 3-6 months, active systemic infection, or known hypersensitivity to the study drugs.[6]

Randomization and Blinding: Patients are randomly assigned to receive either this compound or triamcinolone acetonide. The patient, treating physician, and assessing physician are blinded to the treatment allocation.

Intervention:

-

Under aseptic conditions, any synovial fluid is aspirated from the target joint.

-

The assigned corticosteroid is injected into the joint space.

-

The joint is moved through its range of motion to distribute the medication.

-

Patients are advised to rest the joint for 24-72 hours post-injection.[6]

Outcome Measures:

-

Primary Outcome: Time to relapse of arthritis in the injected joint.

-

Secondary Outcomes: Improvement in joint swelling, pain, and range of motion; reduction in the use of other medications; incidence of adverse events.

Follow-up: Patients are assessed at baseline and at regular intervals (e.g., 1, 3, 6, 12, and 24 months) post-injection.

General Protocol for Intra-Articular Injection

This protocol provides a general guideline for the intra-articular injection of this compound.

Materials:

-

This compound injectable suspension (20 mg/mL)

-

Sterile gloves and drapes

-

Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

-

Local anesthetic (e.g., 1% lidocaine)

-